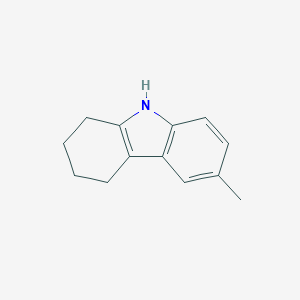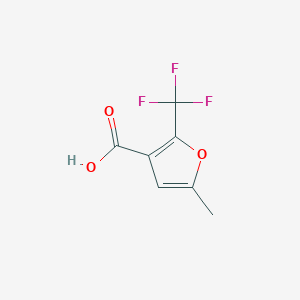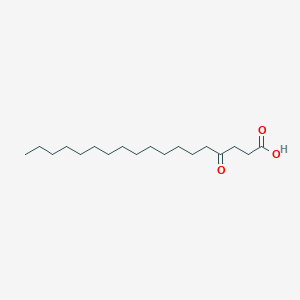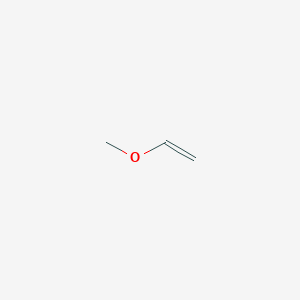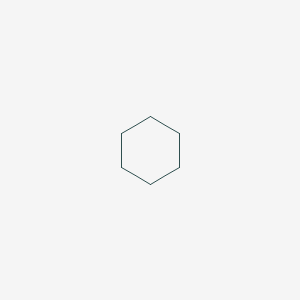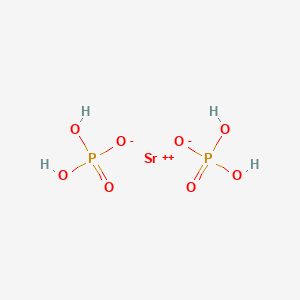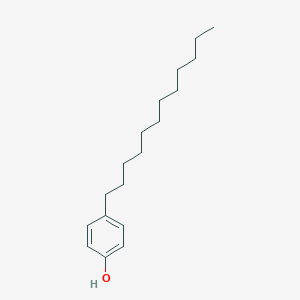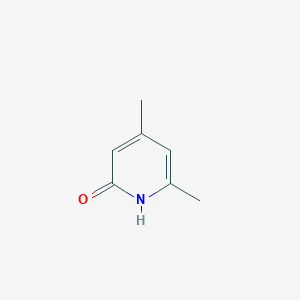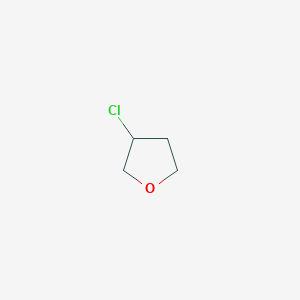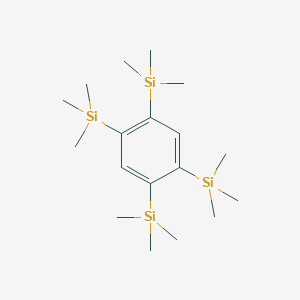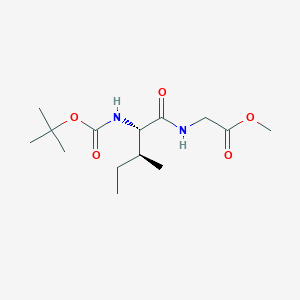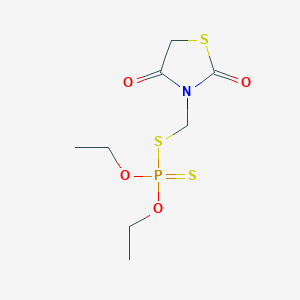
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione (DEPTT) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEPTT is a sulfur-containing heterocyclic compound that has a thiazolidine-2,4-dione ring structure. It is widely used in various research fields, including medicinal chemistry, organic synthesis, and material science.
作用機序
The mechanism of action of 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been reported to inhibit the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis. 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has been reported to possess antimicrobial activity by inhibiting the growth of bacteria and fungi.
生化学的および生理学的効果
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has been reported to possess various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has also been reported to inhibit the growth of bacteria and fungi. In addition, 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has been reported to possess antioxidant activity and to protect against oxidative stress.
実験室実験の利点と制限
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been reported to possess various biological activities. However, 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in aqueous environments. In addition, 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has not been extensively studied in vivo, which limits its potential applications.
将来の方向性
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has several potential future directions. It can be used as a starting material for the synthesis of various thiazolidine-2,4-dione derivatives, which have been reported to possess various biological activities. 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione can also be used as a ligand in coordination chemistry, which can lead to the development of new materials with unique properties. In addition, 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione can be further studied for its potential applications in cancer therapy, antimicrobial therapy, and antioxidant therapy.
Conclusion:
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It has been extensively used in various research fields, including medicinal chemistry, organic synthesis, and material science. 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione possesses various biological activities, including antitumor, antimicrobial, and antiviral activities. It has also been reported to possess antioxidant activity and to protect against oxidative stress. 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has several potential future directions, including the synthesis of thiazolidine-2,4-dione derivatives, the development of new materials, and the study of its potential applications in cancer therapy, antimicrobial therapy, and antioxidant therapy.
合成法
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione can be synthesized by the reaction of diethyl phosphorochloridothioate with 2,4-thiazolidinedione in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently treated with sodium methoxide to yield the final product. The synthesis method is relatively simple and yields a high purity product.
科学的研究の応用
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has been extensively used in scientific research due to its unique properties. It has been reported to possess antitumor, antimicrobial, and antiviral activities. 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has also been used as a ligand in coordination chemistry and as a building block in the synthesis of various organic compounds. In addition, 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has been used as a starting material for the synthesis of thiazolidine-2,4-dione derivatives, which have been reported to possess various biological activities.
特性
CAS番号 |
17702-71-5 |
|---|---|
製品名 |
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione |
分子式 |
C8H14NO4PS3 |
分子量 |
315.4 g/mol |
IUPAC名 |
3-(diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C8H14NO4PS3/c1-3-12-14(15,13-4-2)17-6-9-7(10)5-16-8(9)11/h3-6H2,1-2H3 |
InChIキー |
RDGMLWWLDZWCIA-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)SCN1C(=O)CSC1=O |
正規SMILES |
CCOP(=S)(OCC)SCN1C(=O)CSC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



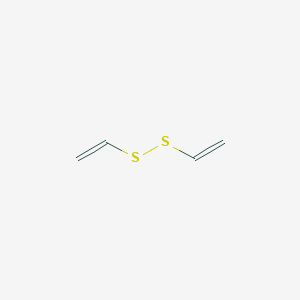
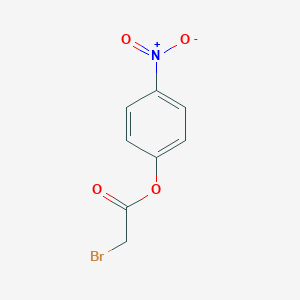
![11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine](/img/structure/B94188.png)
